Gene Transfection Efficiency: Branched PEI 25 kDa Versus Linear PEI 22 kDa in Polarized Epithelial Cells
In a direct head-to-head comparison of PEI architectures for airway epithelial gene delivery, linear 22 kDa PEI demonstrated substantially higher transfection efficiency than branched 25 kDa PEI (both CAS 9002-98-6 branched and linear commercial preparations) under optimal salt-free formulation conditions. The transfection efficiency was quantified against the benchmark cationic liposome DCChol/DOPE [1].
| Evidence Dimension | Luciferase reporter gene expression (fold increase over liposome) |
|---|---|
| Target Compound Data | Branched 25 kDa PEI: ~200-fold higher than liposome in subconfluent 16HBE cells; ~25-fold in subconfluent cells for 50 kDa bPEI; no significant improvement over liposome in vivo (lung/nose/trachea) |
| Comparator Or Baseline | Linear 22 kDa PEI: ~1000-fold higher than liposome in subconfluent 16HBE cells; 8000-fold higher in polarized cells; 350-fold higher in lung, 180-fold in nose, 85-fold in trachea in vivo |
| Quantified Difference | Linear 22 kDa PEI outperforms branched 25 kDa PEI by ~5-fold in subconfluent cells; branched PEI shows no in vivo advantage over liposome whereas linear PEI achieves 85–350-fold improvements |
| Conditions | Human bronchial epithelial cell line (16HBE) in vitro; intranasal instillation in mouse airways in vivo; luciferase reporter assay |
Why This Matters
This head-to-head data enables researchers to select linear PEI for epithelial gene delivery applications requiring robust in vivo expression, while branched PEI remains viable for applications where its stronger DNA compaction and smaller nanoparticle size are prioritized.
- [1] Wiseman JW, Goddard CA, McLachlan G, Colledge WH. A comparison of linear and branched polyethylenimine (PEI) with DCChol/DOPE liposomes for gene delivery to epithelial cells in vitro and in vivo. Gene Ther. 2003;10(19):1654-1662. View Source
